N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15805732
InChI: InChI=1S/C17H15N3OS/c21-16(18-13-7-3-1-4-8-13)11-15-12-22-17(20-15)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,20)
SMILES:
Molecular Formula: C17H15N3OS
Molecular Weight: 309.4 g/mol

N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide

CAS No.:

Cat. No.: VC15805732

Molecular Formula: C17H15N3OS

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide -

Specification

Molecular Formula C17H15N3OS
Molecular Weight 309.4 g/mol
IUPAC Name 2-(2-anilino-1,3-thiazol-4-yl)-N-phenylacetamide
Standard InChI InChI=1S/C17H15N3OS/c21-16(18-13-7-3-1-4-8-13)11-15-12-22-17(20-15)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,20)
Standard InChI Key QQBQMNBOXLAMCJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3

Introduction

Structural and Chemical Profile of N-Phenyl-2-(2-(Phenylamino)Thiazol-4-yl)Acetamide

N-Phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide features a thiazole ring substituted at the 4-position with an acetamide group and at the 2-position with a phenylamino moiety. The thiazole nucleus contributes to the compound’s planar aromaticity, facilitating π-π stacking interactions with protein residues, while the acetamide group enhances hydrogen-bonding capabilities. The phenylamino substituent introduces steric bulk and electronic effects, modulating solubility and target affinity.

Key Structural Attributes:

  • Thiazole Core: The presence of sulfur and nitrogen atoms in the thiazole ring enhances metabolic stability and bioavailability .

  • Acetamide Bridge: The –NHCO– linkage between the thiazole and phenyl groups enables conformational flexibility, critical for fitting into enzyme active sites .

  • Phenylamino Group: Electron-donating and -withdrawing substituents on the phenyl ring can fine-tune electronic properties, as demonstrated in derivatives with nitro (–NO₂) or acetyl (–COCH₃) groups .

Synthetic Strategies and Optimization

The synthesis of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide involves sequential reactions tailored to construct the thiazole ring and introduce substituents. A representative pathway, adapted from methodologies in and , is outlined below:

Thiazole Ring Formation

The thiazole moiety is synthesized via cyclization of α-bromoacetophenone derivatives with thiourea analogs. For instance, reacting 4-(α-bromoacetyl)benzonitrile with N-phenylthiourea in ethanol under reflux yields 4-((2-phenylamino)thiazol-4-yl)benzonitrile . This step exploits the nucleophilic attack of the thiol group on the α-carbon, followed by cyclodehydration.

Acetamide Functionalization

The benzonitrile intermediate undergoes hydrolysis to generate the corresponding benzamide, which is subsequently acetylated. Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride, which reacts with aniline derivatives to form the final acetamide .

Example Synthesis:

  • Step I: 4-(α-Bromoacetyl)benzonitrile + N-phenylthiourea → 4-((2-phenylamino)thiazol-4-yl)benzonitrile .

  • Step II: Hydrolysis of nitrile to amide using H₂O/NaOH, followed by acetylation with SOCl₂.

  • Step III: Coupling with aniline in the presence of base to yield N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide.

Optimization Notes:

  • Solvent Selection: Ethanol or acetone is preferred for cyclization to minimize side reactions.

  • Catalysis: Triethylamine (TEA) facilitates deprotonation, enhancing reaction rates .

Spectroscopic Characterization and Analytical Data

The structural elucidation of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide relies on advanced spectroscopic techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Peaks:

    • 3313–3478 cm⁻¹: N–H stretching (amide and amine groups) .

    • 1673–1685 cm⁻¹: C=O stretching (amide I band) .

    • 1523–1627 cm⁻¹: C=N and C=C aromatic vibrations .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.21–2.43 ppm: Singlets for methyl groups in acetyl substituents .

    • δ 3.53–3.68 ppm: Singlets for –CH₂– protons in the acetamide bridge .

    • δ 6.89–8.13 ppm: Multiplet signals for aromatic protons .

Melting Point and Chromatography

  • Melting Range: 114–182°C, varying with substituents .

  • TLC Analysis: Rf values of 0.86–0.95 confirm purity and polarity .

Biological Evaluation and Pharmacological Insights

Anticoagulant Activity

N-Phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide derivatives exhibit potent FVIIa inhibition, critical for modulating blood coagulation. In vitro assays using human plasma demonstrate prolonged prothrombin time (PT):

CompoundProthrombin Time (s)Ki (μM)Binding Affinity (kcal/mol)
Derivative 4200.041-7.7
Derivative 19200.041-9.1
Warfarin60-7.0

Data adapted from .

Mechanism: The acetamide group forms hydrogen bonds with FVIIa residues (e.g., GLU 94, ASN 95), while the thiazole ring engages in π-alkyl interactions with LYS 46 .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Nitro (–NO₂) and acetyl (–COCH₃) substituents enhance binding affinity by stabilizing charge interactions .

  • Thiazole Modifications: Bulky groups at the 4-position improve steric complementarity with the FVIIa active site .

Comparative Analysis with Analogous Compounds

N-Phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide shares structural motifs with clinically relevant anticoagulants:

FeatureTarget CompoundWarfarinDabigatran
Core StructureThiazole-acetamideCoumarinBenzamidine
Target EnzymeFVIIaVitamin K epoxideThrombin
Ki (μM)0.041–0.0490.7–1.10.0044
Administration RouteOral (proposed)OralOral

Data synthesized from and public databases.

Future Directions and Clinical Implications

The development of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide derivatives as anticoagulants faces challenges in optimizing pharmacokinetics and reducing off-target effects. Proposed strategies include:

  • Prodrug Design: Masking polar groups to enhance oral bioavailability.

  • Polypharmacology: Targeting multiple coagulation factors (e.g., FXa, thrombin) to broaden efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator